Perakine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perakine is an indole alkaloid isolated from the leaves of Rauvolfia yunnanensis, a plant known for its medicinal properties. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of anti-inflammatory and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perakine can be synthesized through various chemical routes. One common method involves the reduction of this compound aldehyde using this compound reductase, an enzyme that catalyzes the NADPH-dependent reduction of the aldehyde group to an alcohol group . The reaction conditions typically involve maintaining a pH of around 7.5 and a temperature of 25°C.
Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, utilizing genetically engineered microorganisms to express this compound reductase. This method is preferred due to its efficiency and environmental friendliness. The process involves fermenting the microorganisms in a controlled environment, followed by extraction and purification of this compound .
Chemical Reactions Analysis
Types of Reactions: Perakine undergoes several types of chemical reactions, including:
Reduction: The reduction of this compound aldehyde to this compound alcohol using this compound reductase and NADPH.
Common Reagents and Conditions:
Reduction: NADPH and this compound reductase at pH 7.5 and 25°C.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide under mild conditions.
Substitution: Halogenating agents or alkylating agents under controlled conditions to ensure selective substitution on the indole ring.
Major Products:
This compound Alcohol: Formed from the reduction of this compound aldehyde.
Oxidized Derivatives: Various oxidized forms of this compound with potential therapeutic applications.
Substituted Indole Derivatives: These compounds often exhibit unique biological activities.
Scientific Research Applications
Perakine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex indole alkaloids and studying reaction mechanisms.
Biology: Investigated for its role in plant metabolism and its interaction with various enzymes.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a model compound for developing new drugs.
Mechanism of Action
Perakine exerts its effects primarily through its interaction with specific molecular targets and pathways:
Molecular Targets: this compound targets enzymes involved in inflammation and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Comparison with Similar Compounds
Perakine is unique among indole alkaloids due to its specific biological activities and the ease with which it can be synthesized and modified. Similar compounds include:
Ajmaline: Another indole alkaloid with antiarrhythmic properties.
Reserpine: Known for its antihypertensive and antipsychotic effects.
Yohimbine: Used as an aphrodisiac and for its stimulant properties.
This compound stands out due to its potent anti-inflammatory and anticancer activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(1R,10S,12R,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |
InChI |
InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3/t10-,12-,13-,16-,17-,18?,20+,21+/m0/s1 |
InChI Key |
GDXJMOGWONJRHL-FXRWJBKJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@@H]4C2[C@H]([C@@]5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |
Canonical SMILES |
CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.